4-Heptadecyl-1,3-dithiole-2-thione
Description
4-Heptadecyl-1,3-dithiole-2-thione is a sulfur-rich heterocyclic compound characterized by a 1,3-dithiole-2-thione core substituted with a heptadecyl (C₁₇H₃₅) chain at the 4-position. This long alkyl chain confers unique solubility and self-assembly properties, making it relevant in materials science, particularly for organic semiconductors and charge-transfer complexes . For example, 4-(2-hydroxyethylthio)-5-(methylthio)-1,3-dithiole-2-thione was synthesized via reactions with cesium hydroxide and bromoethanol , suggesting that similar methods could be adapted for introducing the heptadecyl group.
Properties
CAS No. |
79196-29-5 |
|---|---|
Molecular Formula |
C20H36S3 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
4-heptadecyl-1,3-dithiole-2-thione |
InChI |
InChI=1S/C20H36S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-22-20(21)23-19/h18H,2-17H2,1H3 |
InChI Key |
JLYAOFBZLYGGHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CSC(=S)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptadecyl-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2,4,5-trithione with long-chain alkyl halides under reflux conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Heptadecyl-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted dithiolethiones.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Mechanism of Action
The primary mechanism of action of 4-Heptadecyl-1,3-dithiole-2-thione involves the activation of the Nrf2 signaling pathway. This activation leads to the induction of phase II detoxifying enzymes, which play a crucial role in protecting cells from oxidative damage and carcinogens . The compound interacts with molecular targets such as Keap1, leading to the release and activation of Nrf2, which then translocates to the nucleus and promotes the expression of antioxidant response elements .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations :
- Alkyl Chain Length: The heptadecyl substituent significantly increases molar mass and hydrophobicity compared to shorter alkyl or cyclic substituents. This enhances solubility in nonpolar solvents but may reduce crystallinity .
- Thermal Stability : Compounds with shorter alkyl chains (e.g., ethylthio) exhibit higher predicted boiling points (340°C), whereas bulkier substituents like heptadecyl may lower volatility due to stronger intermolecular van der Waals forces .
Research Findings and Trends
- Synthetic Yields : Alkylation reactions (e.g., introducing hydroxyethylthio groups) achieve high yields (~98%), whereas iodination steps (e.g., compound 5 synthesis) show moderate efficiency (57%) .
- Spectroscopic Consistency : Ethylenedithio derivatives synthesized via cycloaddition match authentic samples in NMR and IR spectra, confirming structural fidelity .
- Mechanistic Insights: The reactivity of 1,3-dithiole-2-thione derivatives with electrophiles (e.g., TsCl, bromoethanol) underscores the nucleophilic character of the sulfur-rich core .
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